molecular formula C29H54O3 B14528068 Nonacosane-12,15,18-trione CAS No. 62619-57-2

Nonacosane-12,15,18-trione

Cat. No.: B14528068
CAS No.: 62619-57-2
M. Wt: 450.7 g/mol
InChI Key: VIMXUQOXHIKVEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nonacosane-12,15,18-trione is a long-chain aliphatic compound with a 29-carbon backbone and three ketone groups at positions 12, 15, and 16. The presence of multiple ketone groups distinguishes it from other nonacosane derivatives, likely influencing its polarity, solubility, and biological activity.

Properties

CAS No.

62619-57-2

Molecular Formula

C29H54O3

Molecular Weight

450.7 g/mol

IUPAC Name

nonacosane-12,15,18-trione

InChI

InChI=1S/C29H54O3/c1-3-5-7-9-11-13-15-17-19-21-27(30)23-25-29(32)26-24-28(31)22-20-18-16-14-12-10-8-6-4-2/h3-26H2,1-2H3

InChI Key

VIMXUQOXHIKVEJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)CCC(=O)CCC(=O)CCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nonacosane-12,15,18-trione typically involves the oxidation of nonacosane or its derivatives. One common method is the selective oxidation of nonacosane using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane (CH₂Cl₂) at low temperatures to ensure selective oxidation at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of catalysts and advanced separation techniques further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Nonacosane-12,15,18-trione undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone groups to alcohols using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The ketone groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or hydrazines, forming imines or hydrazones.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), dichloromethane (CH₂Cl₂), low temperatures.

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), ethanol (EtOH) or tetrahydrofuran (THF) as solvents.

    Substitution: Amines, hydrazines, acidic or basic conditions depending on the nucleophile.

Major Products Formed

    Oxidation: Carboxylic acids, further oxidized ketones.

    Reduction: Alcohols.

    Substitution: Imines, hydrazones.

Scientific Research Applications

Nonacosane-12,15,18-trione has several applications in scientific research:

    Chemistry: Used as a model compound for studying oxidation and reduction reactions of long-chain alkanes.

    Biology: Investigated for its potential role in biological systems, including its interaction with enzymes and cellular membranes.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.

    Industry: Utilized in the synthesis of specialized materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of Nonacosane-12,15,18-trione involves its interaction with specific molecular targets. The ketone groups can form hydrogen bonds with proteins and enzymes, potentially altering their activity. Additionally, the long alkane chain can interact with lipid membranes, affecting membrane fluidity and permeability. These interactions can influence various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Nonacosane derivatives vary primarily in functional groups and their positions. Key comparisons include:

Compound Functional Groups Molecular Formula Molecular Weight Sources Biological Activity
Nonacosane-12,15,18-trione Three ketones (C=O) C₂₉H₅₄O₃ 454.76 g/mol* Not explicitly reported Hypothesized: Potential antioxidant or anti-inflammatory roles
Nonacosane (15660) Hydrocarbon (no functional groups) C₂₉H₆₀ 408.80 g/mol Eucommia, safflower, ginseng Structural role in plant cuticles
Nonacosanediol-6,21 (15661) Two hydroxyl (-OH) groups C₂₉H₆₀O₂ 440.80 g/mol Typha angustifolia pollen Not specified
10-Nonacosanol (15664) One hydroxyl (-OH) group C₂₉H₆₀O 424.80 g/mol Ginkgo, olive, lotus Emollient properties
6-Nonacosanone (15667) One ketone (C=O) group C₂₉H₅₈O 422.79 g/mol Agave americana Not specified

*Calculated based on molecular formula.

Physical and Chemical Properties

  • Polarity: this compound’s three ketone groups increase polarity compared to nonacosane (nonpolar) and nonacosanols (moderately polar). This may enhance solubility in polar solvents like acetone or ethanol.
  • Melting Point: Expected to be higher than nonacosane (melting point ~63–65°C for pure n-nonacosane ) due to stronger intermolecular forces from ketone groups.
  • Reactivity : The ketone groups could participate in nucleophilic additions or redox reactions, similar to other triones (e.g., barbituric acid derivatives) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.